molecular formula C8H6ClF3O3S B1459455 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1261683-44-6

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1459455
CAS No.: 1261683-44-6
M. Wt: 274.65 g/mol
InChI Key: MZUBCESTEHWEEN-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is characterized by the presence of a trifluoromethoxy group and a sulfonyl chloride group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

The synthesis of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 5-methyl-2-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

This method is commonly used in laboratory settings for the preparation of sulfonyl chlorides. Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. Common reagents include amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.

Scientific Research Applications

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.

    Material Science: The compound is employed in the preparation of functionalized materials and polymers with specific properties.

    Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile and reaction conditions. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.

Biological Activity

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Trifluoromethoxy Group : Enhances lipophilicity and electron-withdrawing properties.
  • Sulfonyl Chloride Functional Group : Known for its reactivity in nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against various cancer cell lines. For instance, a study highlighted the increased cytotoxicity of trifluoromethylated compounds compared to their non-fluorinated analogs, suggesting a potential role for this compound in cancer therapy .

2. Inhibition of Enzymatic Activity

The sulfonyl chloride moiety can interact with nucleophilic sites on proteins, leading to the modulation of enzymatic activity. For example, similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .

3. Antimicrobial Properties

Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial activity by disrupting bacterial cell walls or inhibiting key metabolic pathways. The trifluoromethoxy group may enhance this effect by increasing membrane permeability .

The mechanism of action for this compound likely involves:

  • Covalent Binding : The sulfonyl chloride can form covalent bonds with nucleophilic amino acids in target proteins, altering their function.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological effects of related compounds:

Case Study 1: Anticancer Efficacy

A study compared the efficacy of various trifluoromethylated benzenesulfonamides against human cancer cell lines. The results indicated that those with a trifluoromethoxy group exhibited significantly lower IC50 values, suggesting higher potency .

Case Study 2: Enzyme Inhibition

Research on related sulfonamide derivatives demonstrated that modifications at the para position could enhance inhibition of specific enzymes involved in cancer metabolism. The introduction of the trifluoromethoxy group was associated with improved selectivity and potency .

Data Tables

Compound NameIC50 (μM)TargetReference
This compoundTBDCancer Cell Lines
Trifluoromethyl benzenesulfonamide1.85HDAC Inhibition
Fluorinated sulfonamide derivative<0.5Antimicrobial Activity

Properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBCESTEHWEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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